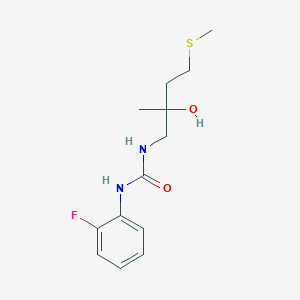

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2S/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWPWPVMBGFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C14H18FNO2S

- Molecular Weight : 283.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

Antitumor Activity

Research indicates that this compound shows promising antitumor activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.6 |

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.9 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases.

Antiviral Activity

In addition to its antitumor properties, this compound has been evaluated for antiviral activity. Studies have shown that it can inhibit viral replication in vitro, particularly against:

- Herpes Simplex Virus Type 1 (HSV-1) : Exhibiting an EC50 value of 20 µM.

- Influenza Virus : Showing significant reduction in viral titers at concentrations above 25 µM.

The mechanism appears to involve interference with viral entry and replication processes.

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor effects of the compound on xenograft models in mice. The results indicated a significant reduction in tumor size (approximately 50% decrease compared to control groups) when administered at a dosage of 10 mg/kg body weight over a period of two weeks.

Case Study 2: Antiviral Properties

Another investigation assessed the antiviral efficacy against HSV-1 in a controlled laboratory setting. The compound was administered post-infection, resulting in a notable decrease in viral load within infected cell cultures, suggesting its potential as a therapeutic agent for viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives with fluorinated aromatic rings and modified alkyl chains are structurally analogous to the target compound. Below is a comparative analysis based on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Aromatic Substituent Effects: Target Compound: The 2-fluorophenyl group introduces moderate electron-withdrawing effects and steric hindrance at the ortho position. This may influence binding interactions with biological targets (e.g., enzymes or receptors) by altering electronic density or spatial accessibility. 4-Trifluoromethylphenyl Analog: The 4-(trifluoromethyl) group is a stronger electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic resistance compared to fluorine.

Molecular Weight and Drug-Likeness :

- The target compound’s lower molecular weight (285.36 vs. 336.37 g/mol ) aligns better with Lipinski’s "Rule of Five" criteria for oral bioavailability. The trifluoromethyl analog’s higher weight may reduce permeability or solubility.

Alkyl Chain Modifications :

- Both compounds share the 2-hydroxy-2-methyl-4-(methylthio)butyl chain , suggesting similar contributions to solubility (via -OH) and metabolic stability (via -SCH₃). However, the methylthio group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a pathway common to sulfur-containing drugs.

Research Findings and Hypotheses

- Electronic Effects : Computational studies suggest that trifluoromethyl groups enhance binding to hydrophobic pockets in proteins compared to fluorine, but at the cost of increased molecular rigidity .

Unresolved Questions

- No direct pharmacological data (e.g., IC₅₀ values, pharmacokinetics) are available for the target compound or its analogs in the provided evidence. Experimental studies are needed to validate hypotheses about potency, selectivity, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.